Ethyl 2-[(2-formylphenyl)methylidene]butanoate
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Overview
Description
Ethyl 2-[(2-formylphenyl)methylidene]butanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound is notable for its unique structure, which includes a formyl group attached to a phenyl ring, making it a subject of interest in various chemical research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(2-formylphenyl)methylidene]butanoate typically involves the reaction of an acid chloride with an alcohol. One common method is the nucleophilic acyl substitution of an acid chloride with ethanol under acidic conditions . Another approach involves the reaction of carboxylic acids with alcohols in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, where carboxylic acids and alcohols are reacted in the presence of acid catalysts. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperatures and pressures .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(2-formylphenyl)methylidene]butanoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like bromine (Br₂) and nitric acid (HNO₃).
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Produces primary alcohols.
Substitution: Produces substituted aromatic compounds.
Scientific Research Applications
Ethyl 2-[(2-formylphenyl)methylidene]butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-[(2-formylphenyl)methylidene]butanoate involves its interaction with various molecular targets. The formyl group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis to produce carboxylic acids and alcohols. These reactions are facilitated by specific enzymes and catalysts, which help in the conversion of the compound into its active forms .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl butanoate: Another ester with a fruity aroma, used in flavoring agents.
Ethyl benzoate: An ester with a benzene ring, similar to ethyl 2-[(2-formylphenyl)methylidene]butanoate in structure.
Uniqueness
This compound is unique due to the presence of both a formyl group and an ester group attached to a phenyl ring. This combination of functional groups allows it to participate in a wide range of chemical reactions, making it a versatile compound in research and industrial applications .
Properties
CAS No. |
108700-09-0 |
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Molecular Formula |
C14H16O3 |
Molecular Weight |
232.27 g/mol |
IUPAC Name |
ethyl 2-[(2-formylphenyl)methylidene]butanoate |
InChI |
InChI=1S/C14H16O3/c1-3-11(14(16)17-4-2)9-12-7-5-6-8-13(12)10-15/h5-10H,3-4H2,1-2H3 |
InChI Key |
IJPXGTYIRQDKNM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=CC1=CC=CC=C1C=O)C(=O)OCC |
Origin of Product |
United States |
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